Chemerin is synthesized as a precursor protein called prochemerin, which requires proteolytic processing to become biologically active. This processing occurs primarily at the C-terminal end, where specific amino acids are cleaved to produce active peptides. Chemerin is classified as a chemokine-like protein due to its structural similarities with chemokines and its role in immune cell signaling. It has been implicated in various physiological processes, including metabolism, inflammation, and immune responses.
The synthesis of chemerin-derived peptides can be achieved through solid-phase peptide synthesis techniques. The most studied peptides include chemerin-9 and chemerin-15, which are synthesized by sequentially adding protected amino acids to a solid support.
The molecular structure of chemerin-9 reveals a compact arrangement critical for its receptor binding activity. The peptide consists of nine amino acids with specific residues that are essential for interaction with chemerin receptors.
Chemerin undergoes several key proteolytic reactions that convert inactive prochemerin into active forms:
These reactions are crucial for the biological activity of chemerin, allowing it to exert effects on immune cells.
The mechanism of action for chemerin involves its interaction with G protein-coupled receptors:
Chemerin-9 exhibits several notable physical and chemical properties:
Chemerin C-terminal peptides have significant applications in scientific research:
Chemerin, a 16-kDa protein encoded by the RARRES2 gene, is synthesized as a 163-amino-acid preprochemerin precursor. Proteolytic removal of its 20-residue signal peptide yields prochemerin (chem163S), which circulates in plasma at concentrations of 3–4.4 nM in humans. The liver and adipose tissue serve as primary sources of systemic chemerin, though local production occurs in placenta, skin, and gastrointestinal tract [2] [5] [9]. Biochemically, chemerin adopts a cystatin-like fold stabilized by three conserved disulfide bonds, featuring a disordered C-terminus critical for receptor engagement. Its dual identity as a chemokine and adipokine enables roles in immune cell recruitment, adipogenesis, and glucose metabolism. Elevated circulating chemerin correlates strongly with obesity, metabolic syndrome, and insulin resistance, positioning it as a clinical biomarker for these conditions [2] [8] [9].
Prochemerin (chem163S) is biologically inert until proteolytic cleavage activates its C-terminal domain. This processing involves coagulation, fibrinolytic, and inflammatory proteases:
Table 1: Proteolytic Activation/Inactivation of Chemerin
Protease | Source | Chemerin Product | Bioactivity |
---|---|---|---|
Plasmin | Fibrinolytic system | Chem158K | Intermediate |
Neutrophil elastase | Inflammatory cells | Chem157S | High (EC50 = 1.2 nM) |
Cathepsin G | Neutrophils | Chem156F | Low |
Mast cell tryptase | Mast cells | Chem155A | Inactive |
Carboxypeptidase B/N | Plasma | Chem157S from Chem158K | Enhanced |
C-terminal processing is tightly regulated: Chem157S demonstrates 50-fold higher potency (EC50 = 1.2 ± 0.7 nM) than chem163S (EC50 = 54.2 ± 19.9 nM) in calcium mobilization assays. Further truncation to chem155A ablates activity, functioning instead as a weak antagonist [3] [6]. This proteolytic cascade enables localized activation during inflammation, coagulation, or tissue injury.
The C-terminal region (residues 138–157 in humans) constitutes the bioactive "message segment" of chemerin. Key features include:
Synthetic peptides mimicking this domain retain bioactivity:
Table 2: Bioactive Chemerin-Derived Peptides
Peptide | Sequence | Receptor Target | Primary Function |
---|---|---|---|
C9 | YFPGQFAFS | CMKLR1/GPR1 | Pro-inflammatory chemotaxis |
C15 | AGEDPHGYFLPGQFA | CMKLR1 | Anti-inflammatory resolution |
C20 | VQRAGEDPHSFYFPGQFAFS | CMKLR1 | Moderate chemotaxis |
The C-terminus adopts an amphipathic α-helical structure upon receptor binding, with hydrophobic residues (Phe154, Phe156) inserting into transmembrane pockets and charged residues (Arg149, His152) mediating electrostatic interactions [7] [10].
CAS No.: 15751-45-8
CAS No.:
CAS No.:
CAS No.: